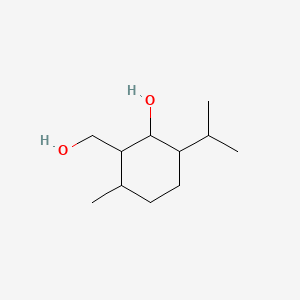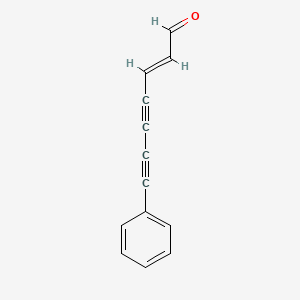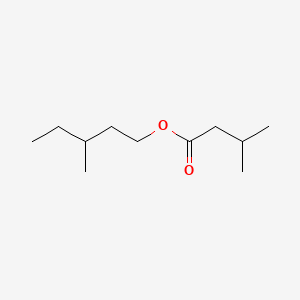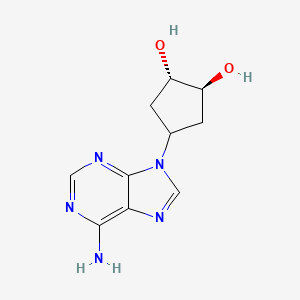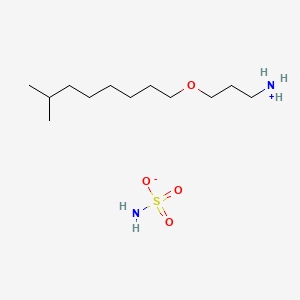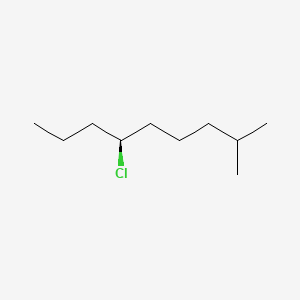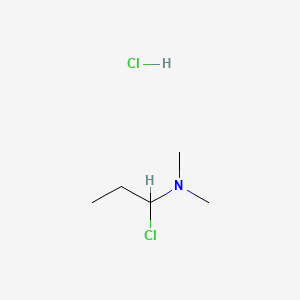
Peroxide, 2-methyl-1-oxopropyl nitro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 2-methyl-1-oxopropyl nitro is a chemical compound with the molecular formula C4H7NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both peroxide and nitro functional groups, which contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 2-methyl-1-oxopropyl nitro typically involves the reaction of 2-methyl-1-oxopropyl chloride with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, 2-methyl-1-oxopropyl nitro undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other functional groups into their oxidized forms.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Both the peroxide and nitro groups can undergo substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron, tin, or zinc in the presence of acid are used to reduce the nitro group.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The reduction of the nitro group results in the formation of amines.
Substitution: The products vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Peroxide, 2-methyl-1-oxopropyl nitro has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Peroxide, 2-methyl-1-oxopropyl nitro involves the interaction of its functional groups with specific molecular targets. The peroxide group can generate reactive oxygen species, which can oxidize cellular components and disrupt normal cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peroxide, 2-methyl-1-oxopropyl: Lacks the nitro group, making it less reactive in certain types of reactions.
Nitro, 2-methyl-1-oxopropyl: Lacks the peroxide group, limiting its use in oxidation reactions.
Uniqueness
Peroxide, 2-methyl-1-oxopropyl nitro is unique due to the presence of both peroxide and nitro groups, which confer a wide range of reactivity and versatility. This dual functionality makes it a valuable compound in various applications, from organic synthesis to potential therapeutic uses.
Propriétés
Numéro CAS |
65424-60-4 |
|---|---|
Formule moléculaire |
C4H7NO5 |
Poids moléculaire |
149.10 g/mol |
Nom IUPAC |
nitro 2-methylpropaneperoxoate |
InChI |
InChI=1S/C4H7NO5/c1-3(2)4(6)9-10-5(7)8/h3H,1-2H3 |
Clé InChI |
BDNFHGUXBRZLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



